molecular formula C11H14N2O3S B5606705 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 312924-77-9

2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B5606705
CAS No.: 312924-77-9
M. Wt: 254.31 g/mol
InChI Key: XYBKQXFWDFDLAQ-UHFFFAOYSA-N
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Description

2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamoylsulfanyl group and an ethoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-ethoxyphenylacetic acid with appropriate reagents to introduce the carbamoylsulfanyl group. One common method involves the use of 4-ethoxyphenylacetic acid, which is reacted with thiourea under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The carbamoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethoxyphenyl)acetic acid: A precursor in the synthesis of 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE.

    Thiourea derivatives: Compounds with similar carbamoylsulfanyl groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

S-[2-(4-ethoxyanilino)-2-oxoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-2-16-9-5-3-8(4-6-9)13-10(14)7-17-11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBKQXFWDFDLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204634
Record name S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312924-77-9
Record name S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312924-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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